molecular formula C20H18FN5O3S B2629240 methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate CAS No. 921788-90-1

methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate

Cat. No. B2629240
CAS RN: 921788-90-1
M. Wt: 427.45
InChI Key: XUXAKGVGWVAKKC-UHFFFAOYSA-N
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Description

The compound is a derivative of the triazole class . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains a fluorophenyl group, an imidazo group, and a benzoate group .


Molecular Structure Analysis

The molecular formula of the compound is C20H18FN5O3S . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains a fluorophenyl group, an imidazo group, and a benzoate group .


Physical And Chemical Properties Analysis

The compound is described as light blue and amorphous . Further physical and chemical properties are not detailed in the available literature.

Scientific Research Applications

Antibacterial Activity

Several studies have explored the antibacterial properties of compounds related to methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate. Derivatives of this compound have shown moderate activity against both gram-positive and gram-negative bacterial strains (Darekar et al., 2020). Another study synthesized similar compounds and tested them for antibacterial and antifungal activities, with some exhibiting promising results (Güzeldemirci & Küçükbasmacı, 2010).

Antimicrobial and Antifungal Effects

Triazole derivatives, closely related to the compound , have been synthesized and investigated for their antimicrobial activities. These compounds were effective against various Candida species and pathogenic bacteria (Altıntop et al., 2011). Additionally, a study focusing on the synthesis and structural characterization of similar compounds revealed their potential in antimicrobial applications (Kariuki et al., 2021).

Cytotoxicity and Cancer Research

Compounds structurally similar to this compound have been explored for their cytotoxic potency. One study investigated these compounds' in vitro cytotoxic potency on human cancer cell lines, discussing the relationships between structure and antitumor activity (Balewski et al., 2020).

Antioxidant Properties

Research into the antioxidant properties of similar compounds has also been conducted. A study synthesized and evaluated various derivatives for their antioxidant activities, contributing to the understanding of their potential therapeutic uses (Karayel et al., 2015).

Biochemical Analysis

Biochemical Properties

Methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s imidazo[2,1-c][1,2,4]triazole ring is known for its affinity to bind with enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to significant changes in biochemical pathways, making the compound a valuable tool for studying enzyme kinetics and receptor-ligand interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, the fluorophenyl group can interact with cell membrane receptors, leading to changes in intracellular signaling cascades. Additionally, the compound’s ability to bind to specific proteins can result in the upregulation or downregulation of target genes, thereby influencing cellular behavior and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s imidazo[2,1-c][1,2,4]triazole ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to enzyme inhibition or activation . Additionally, the fluorophenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, further stabilizing the compound-protein complex. These interactions can result in significant changes in enzyme activity and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, the compound may undergo metabolic degradation, leading to the formation of inactive metabolites. These temporal changes can impact the compound’s efficacy and potency in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, the compound may induce adverse effects, including toxicity and organ damage. These dose-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and reduction . These metabolic reactions result in the formation of various metabolites, some of which may retain biological activity. The interaction of the compound with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), is essential for its metabolic conversion and subsequent elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its affinity for specific receptors and transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization signals ensure that the compound exerts its effects at the appropriate subcellular sites, thereby modulating specific biochemical pathways and cellular processes.

properties

IUPAC Name

methyl 4-[[2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3S/c1-29-18(28)13-2-6-15(7-3-13)22-17(27)12-30-20-24-23-19-25(10-11-26(19)20)16-8-4-14(21)5-9-16/h2-9H,10-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXAKGVGWVAKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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